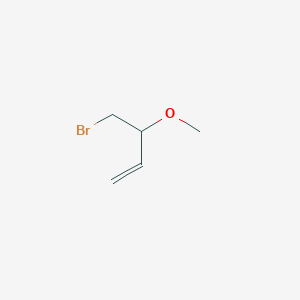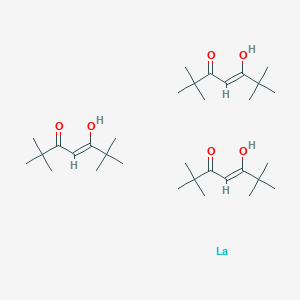
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum is a coordination compound where lanthanum is coordinated with three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum typically involves the reaction of lanthanum nitrate or lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the lanthanum ion. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable due to the steric hindrance provided by the bulky ligands.
Substitution: The ligands can be substituted by other β-diketonates or similar ligands under appropriate conditions.
Coordination Reactions: It can form complexes with other metal ions or ligands, expanding its utility in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and other β-diketonates for substitution reactions. The reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new lanthanum complexes with different ligands, while oxidation reactions may lead to the formation of lanthanum oxides or other oxidized species.
Applications De Recherche Scientifique
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lanthanum complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum exerts its effects involves coordination interactions with other molecules. The bulky ligands provide steric protection to the lanthanum ion, allowing it to participate in various chemical reactions without undergoing significant decomposition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum is unique due to the specific properties imparted by the lanthanum ion, such as its larger ionic radius and higher coordination number compared to other similar compounds. These properties make it particularly useful in applications requiring stable and reactive lanthanum complexes.
Propriétés
Formule moléculaire |
C33H60LaO6 |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum |
InChI |
InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clé InChI |
VTNJXVDFRGBYJC-LWTKGLMZSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13889642.png)
![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
![7-Hydroxy-6-phenyl-4H-thieno[3,2-b]](/img/structure/B13889664.png)
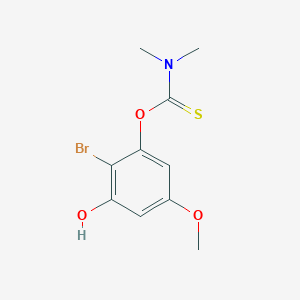
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

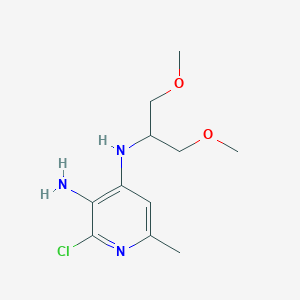
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
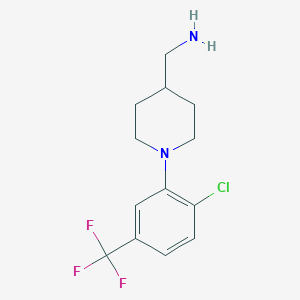
![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

